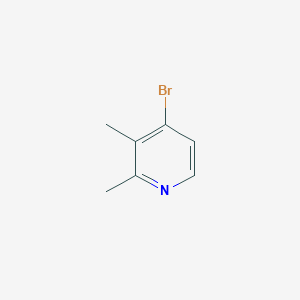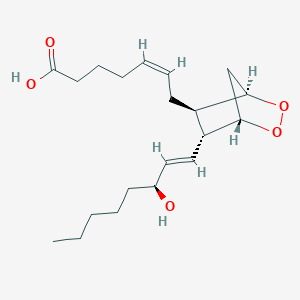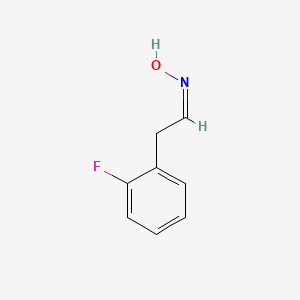
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the creation of C1-bridged fluorenylidene cyclopentadienylidene complexes of zirconium. These complexes are synthesized to act as catalyst precursors for the polymerization of ethylene and propylene, showing that the type and position of substituents on the ligands significantly influence catalytic activity and the properties of the resulting polymers (Alt & Jung, 1998).
Molecular Structure Analysis
The molecular structure of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride and related complexes has been studied through X-ray crystallography, revealing that these complexes crystallize in specific conformations that are crucial for their catalytic activity. The steric bulk of the substituents and their arrangement around the zirconium center play a vital role in determining the efficiency and specificity of polymerization reactions (Zhang et al., 2000).
Chemical Reactions and Properties
These complexes, upon activation with methylaluminoxane (MAO), can polymerize ethylene and propylene to produce polyolefins with varying molecular weights and degrees of stereospecificity. The nature of the substituents on the ligands influences the polymerization process, with certain substituents promoting the formation of hemitactic, syndiotactic, or isotactic polypropylenes and their block copolymers (Alt & Jung, 1998).
Physical Properties Analysis
The physical properties of the polymers produced using diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride as a catalyst are determined by the molecular weight and stereoregularity of the polyolefins. These properties are critical for the application of the resulting polymers in various industrial and commercial products. The influence of the catalyst structure on the polymerization outcome allows for the tailored synthesis of polyolefins with desired physical properties (Zhang et al., 2000).
Chemical Properties Analysis
The chemical properties of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, including its reactivity and interaction with MAO, are pivotal for its role as a catalyst in olefin polymerization. These properties are influenced by the electronic and steric characteristics of the ligands, which determine the catalytic activity, selectivity, and stability of the complex during the polymerization process (Licht et al., 2000).
科学研究应用
Polymerization Catalyst
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride has been identified as a potent catalyst in the polymerization processes. It shows high activity in the syndiospecific polymerization of methacrylates, notably methyl methacrylate (MMA), producing polymers like polymethyl methacrylate (PMMA) with high syndiotacticity. The polymers generated exhibit notable properties, such as high glass transition temperatures (Ning & Chen, 2008). Additionally, this compound is used in the copolymerization of ethylene and norbornene, leading to copolymers with different properties based on the reaction conditions and other catalysts used in the process (Lee et al., 2004).
Catalyst in Ethylene Polymerization
This compound is also active in the catalytic polymerization of ethylene when combined with cocatalysts like methyl aluminoxane (MAO). Studies demonstrate its effectiveness in producing polymers with varying molecular weights and properties, which are determined by the specific reaction conditions and catalyst combinations used (Licht, Alt, & Karim, 2000).
Copolymerization Agent
The role of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride extends to its use in copolymerization processes. It has been employed as a catalyst in producing copolymers like 1,9-decadiene/propylene copolymers, where it interacts with other catalysts to form complex polymer structures. These structures can act as compatibilizers in different polymer blends, enhancing the material properties of the resultant polymer (Tynys et al., 2007).
Influence on Polymer Properties
Research indicates that the use of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride in polymerization affects the properties of the resultant polymers significantly. For instance, in the copolymerization of ethylene and propylene with norbornene, this compound has been shown to influence the distribution of copolymer composition, affecting the physical properties like glass transition temperatures of the produced polymers (Naga & Imanishi, 2003).
安全和危害
属性
CAS 编号 |
132510-07-7 |
|---|---|
产品名称 |
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride |
分子式 |
C31H22.Cl2Zr |
分子量 |
556.64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)
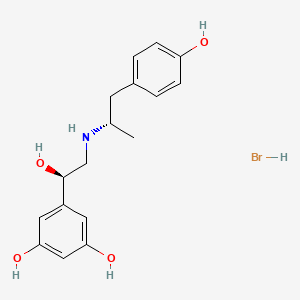
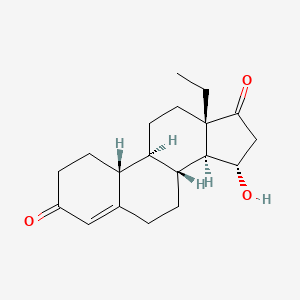
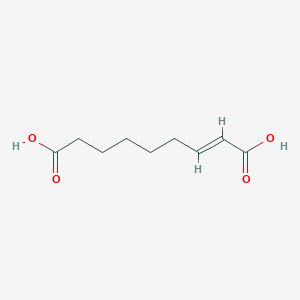
![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)
![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)
